molecular formula C20H19N3O4S B2988158 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-75-4

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2988158
CAS RN: 689766-75-4
M. Wt: 397.45
InChI Key: FDTKKSYZVOHJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a benzodioxole group, a morpholine ring, and a quinazolinone group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole group is a heterocyclic compound containing a methylenedioxy functional group . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The quinazolinone group is a bicyclic compound containing a benzene ring fused to a quinazoline ring .

Scientific Research Applications

Anticancer Applications

Quinazolinone derivatives have demonstrated significant anticancer activity. For instance, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, including those with morpholino groups, have been proposed as novel structures of PI3K inhibitors and anticancer agents. These compounds exhibited potent antiproliferative activities in vitro against human cancer cell lines, such as A549 (lung carcinoma), HCT-116 (colorectal carcinoma), U-87 MG (glioblastoma), and KB (oral carcinoma). Specifically, certain compounds significantly inhibited the PI3K/AKT/mTOR pathway and tumor growth in a U-87 MG xenograft model, underscoring their potential as anticancer agents (Teng Shao et al., 2014).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have also shown promising antimicrobial and antifungal activities. For example, new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives exhibited high anti-monoamine oxidase and antitumor activity, highlighting their potential for treating infections and cancer (A. Markosyan et al., 2015).

Antiviral Applications

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza A (H1N1, H3N2, and H5N1), severe acute respiratory syndrome coronavirus, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. These compounds were screened for cytotoxicity and antiviral activity in cell culture, showing potential as antiviral agents (P. Selvam et al., 2007).

Antimicrobial Activity of Pyrimidin-4(3H)-one Derivatives

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one demonstrated antimicrobial activity towards S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger, showing the versatility of quinazolinone derivatives in combating various microbial strains (M. I. Attia et al., 2014).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19-15-10-14(22-5-7-25-8-6-22)2-3-16(15)21-20(28)23(19)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTKKSYZVOHJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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